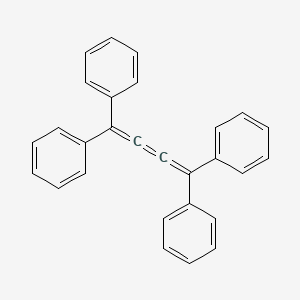
Tetraphenylbutatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylbutatriene is an organic compound with the molecular formula C28H20 It is known for its unique structure, consisting of a butatriene core with four phenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylbutatriene can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with phenylacetylene in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires elevated temperatures to proceed efficiently .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylbutatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydro derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Tetraphenylbutatriene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of butatriene derivatives. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Research on this compound includes its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties.
Medicine: While direct medical applications are limited, derivatives of this compound are explored for their potential therapeutic properties.
Wirkmechanismus
The mechanism by which tetraphenylbutatriene exerts its effects is primarily related to its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, leading to the formation of reactive intermediates. These intermediates can further react to produce a variety of products, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylallene: Similar in structure but with an allene core instead of a butatriene core.
Tetraphenylbutadiene: Another related compound with a butadiene core.
Tetraphenylcyclopentadienone: A compound with a cyclopentadienone core and four phenyl groups.
Uniqueness: Tetraphenylbutatriene is unique due to its butatriene core, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1483-68-7 |
|---|---|
Molekularformel |
C28H20 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,4,4-triphenylbuta-1,2,3-trienylbenzene |
InChI |
InChI=1S/C28H20/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
InChI-Schlüssel |
UTFCSPSMCNNRAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid](/img/structure/B11968890.png)

![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)
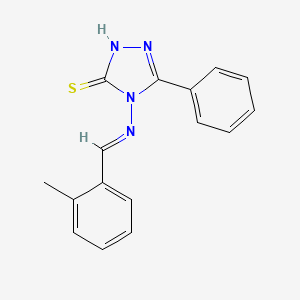

![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
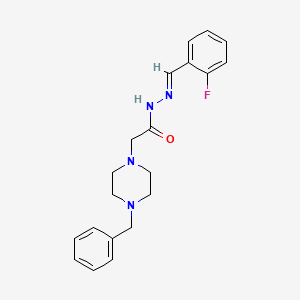
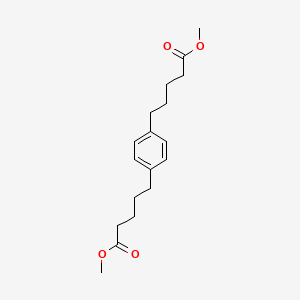
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
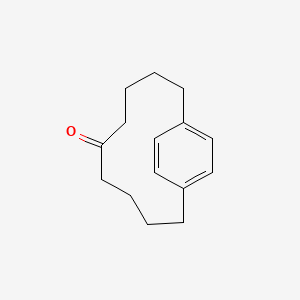
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
